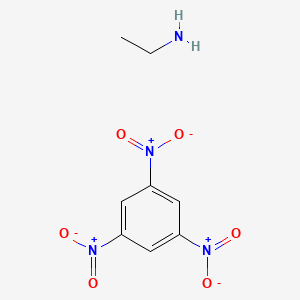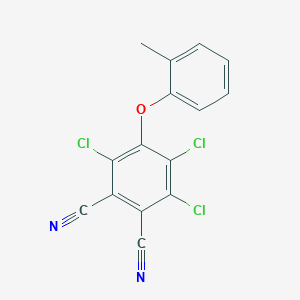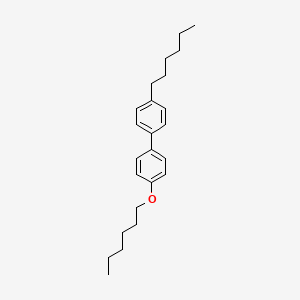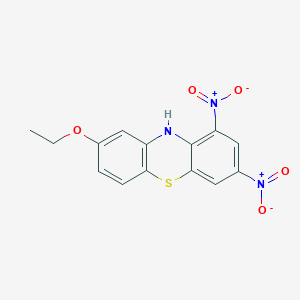![molecular formula C8H18O2Si B14635503 Methyl 3-[ethyl(dimethyl)silyl]propanoate CAS No. 52198-02-4](/img/structure/B14635503.png)
Methyl 3-[ethyl(dimethyl)silyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[ethyl(dimethyl)silyl]propanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[ethyl(dimethyl)silyl]propanoate typically involves the esterification of 3-[ethyl(dimethyl)silyl]propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[ethyl(dimethyl)silyl]propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base, yielding 3-[ethyl(dimethyl)silyl]propanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The silicon atom can participate in substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Organometallic reagents (e.g., Grignard reagents) under anhydrous conditions.
Major Products Formed
Hydrolysis: 3-[ethyl(dimethyl)silyl]propanoic acid and methanol.
Reduction: 3-[ethyl(dimethyl)silyl]propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 3-[ethyl(dimethyl)silyl]propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex silicon-containing compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-[ethyl(dimethyl)silyl]propanoate involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a range of chemical reactions. The ester group can undergo hydrolysis, releasing the active 3-[ethyl(dimethyl)silyl]propanoic acid, which can then interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(dimethylamino)propanoate
- Ethyl propanoate
- Methyl acetate
Uniqueness
Methyl 3-[ethyl(dimethyl)silyl]propanoate is unique due to the presence of the silicon atom, which imparts distinct chemical properties compared to other esters. The silicon atom enhances the compound’s stability and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
52198-02-4 |
|---|---|
Fórmula molecular |
C8H18O2Si |
Peso molecular |
174.31 g/mol |
Nombre IUPAC |
methyl 3-[ethyl(dimethyl)silyl]propanoate |
InChI |
InChI=1S/C8H18O2Si/c1-5-11(3,4)7-6-8(9)10-2/h5-7H2,1-4H3 |
Clave InChI |
MXNUSWGVSNYDFR-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](C)(C)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


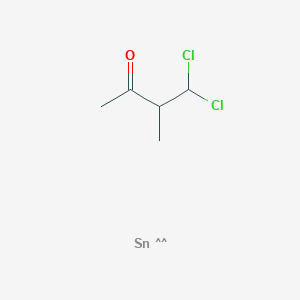
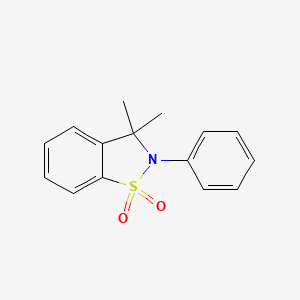
![3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14635429.png)
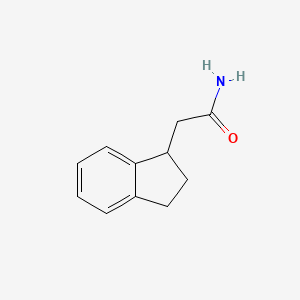
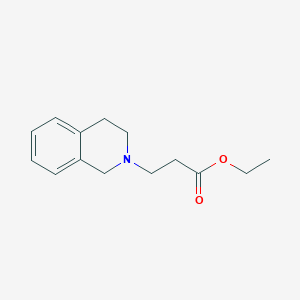
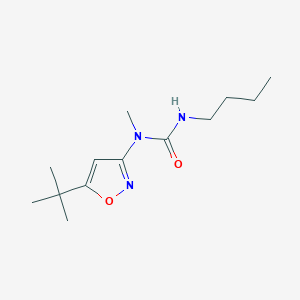
![2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole)](/img/structure/B14635447.png)
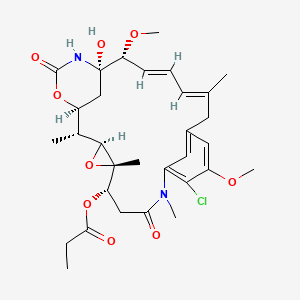
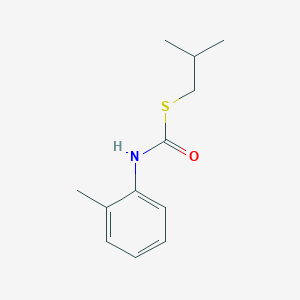
![methyl N-[(E)-ethoxyiminomethyl]carbamate](/img/structure/B14635489.png)
